N2-Methylpyridine-2,5-diamine
Overview
Description
Synthesis Analysis
The synthesis of N2-Methylpyridine-2,5-diamine derivatives often involves complex organic synthesis routes. For instance, direct synthesis methods have been explored, such as the I2-triggered [3 + 2 + 1] annulation of aryl methyl ketoxime acetates with triethylamine, which serves as the carbon source for introducing methyl groups into pyridines. This method highlights the efficiency of using halogens to facilitate N-O bond cleavage and the formation of imine radicals, which are pivotal in the synthesis of methylpyridines (Gao et al., 2018).
Molecular Structure Analysis
The molecular structure of N2-Methylpyridine-2,5-diamine and its derivatives can be quite complex. Studies using crystallography have shown that these molecules can exhibit nearly planar configurations, with variations depending on the substitution pattern on the pyridine ring. The planarity of the molecule plays a crucial role in its reactivity and the formation of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which can significantly influence the crystal packing and properties of the compound (Stöger et al., 2014).
Chemical Reactions and Properties
N2-Methylpyridine-2,5-diamine participates in a variety of chemical reactions, demonstrating its versatility as a reactant. For example, photoinduced amino-imino tautomerism has been observed in derivatives, where the amino tautomer can be converted to the imino tautomer upon UV irradiation. Such reactions are significant for understanding the photophysical properties of these compounds and for applications in photochemical switches and sensors (Akai et al., 2006).
Physical Properties Analysis
The physical properties of N2-Methylpyridine-2,5-diamine derivatives, such as solubility, melting point, and crystallinity, can vary widely depending on the molecular structure and substituents. Crystallographic studies offer insights into the arrangement of molecules in the solid state and how intermolecular interactions influence the material's properties. The planar structure and potential for hydrogen bonding contribute to the formation of stable crystalline structures, which are important for the material's application in various fields (Bryndal et al., 2012).
Chemical Properties Analysis
Chemically, N2-Methylpyridine-2,5-diamine and its derivatives exhibit a range of reactivities, such as participation in C-C bond formation, oxidation-reduction reactions, and coordination chemistry with metals. These chemical properties are crucial for the compound's applications in catalysis, synthesis of complex organic molecules, and development of coordination compounds for material science and medicinal chemistry. The ability to undergo various chemical transformations makes N2-Methylpyridine-2,5-diamine a valuable scaffold in organic and inorganic chemistry (Padhi & Manivannan, 2006).
Scientific Research Applications
Crystallography and Molecular Structure
- N2-Methylpyridine-2,5-diamine derivatives display interesting molecular structures. For example, the molecule of N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine is almost planar, with specific deviations in its amine N atoms, indicating potential for unique crystallographic properties (Stöger et al., 2014).
Photochemistry
- This compound exhibits photoinduced amino-imino tautomerism, which is a reversible change between different molecular forms under UV irradiation. This property can be useful in photochemical applications (Akai et al., 2006).
Organometallic Chemistry
- N2-Methylpyridine-2,5-diamine derivatives are used in the synthesis and characterization of various organometallic complexes. These complexes have applications in catalysis and materials science (Tonzetich et al., 2005).
Supramolecular Chemistry
- The aromatic diamine, including derivatives of N2-Methylpyridine-2,5-diamine, is used for synthesizing supramolecular metal–organic sulfate salts. These have applications in designing materials with specific structural and thermal properties (Hfidhi et al., 2021).
Catalysis
- N2-Methylpyridine-2,5-diamine based ligands in Ru(II) complexes have been studied for their catalytic activities, particularly in alkylation reactions. These findings have implications in green chemistry and sustainable synthesis methods (Roy et al., 2018).
Drug Design
- Compounds with a 1,2-diamine motif, related to N2-Methylpyridine-2,5-diamine, have been explored for their potential in pharmaceutical applications, particularly due to their presence in several biologically active natural products (Cardona & Goti, 2009).
Materials Science
- Derivatives of N2-Methylpyridine-2,5-diamine have been investigated for their utility in designing non-mutagenic azo dyes, suggesting potential applications in safer dye production (Calogero et al., 1987).
Safety And Hazards
properties
IUPAC Name |
2-N-methylpyridine-2,5-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-8-6-3-2-5(7)4-9-6/h2-4H,7H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEDDRXJMAVORI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182299 | |
Record name | N2-Methylpyridine-2,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2-Methylpyridine-2,5-diamine | |
CAS RN |
28020-36-2 | |
Record name | N2-Methyl-2,5-pyridinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28020-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2-Methylpyridine-2,5-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028020362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N2-Methylpyridine-2,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N2-methylpyridine-2,5-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.332 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N2-METHYLPYRIDINE-2,5-DIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HXK5ZQ4B8F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
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